molecular formula C25H29N3O2 B8058350 Metergoline phenylmethyl ester

Metergoline phenylmethyl ester

Cat. No. B8058350
M. Wt: 403.5 g/mol
InChI Key: WZHJKEUHNJHDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-yl)methyl]carbamic acid (phenylmethyl) ester is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound.

Scientific Research Applications

  • Metergoline has been utilized in the synthesis of tritium-labeled compounds for scientific studies. Tritium labeling is a critical technique in biochemical research for tracing and analyzing molecular pathways (Vicario, Perucca, Ramella, & Arcamone, 1978).

  • It has been studied for its effects on patients with obsessive-compulsive disorder (OCD), demonstrating the ability to block the behavioral and neuroendocrine effects of orally administered m-chlorophenylpiperazine in OCD patients (Pigott et al., 1991).

  • Metergoline exhibits potent antifungal activity against Candida krusei, a yeast species resistant to common antifungal agents. Its mechanism involves inducing apoptosis in C. krusei through reactive oxygen species accumulation and mitochondrial membrane depolarization (Kang et al., 2011).

  • In analytical chemistry, metergoline has been used as a template molecule in the development of molecularly imprinted polymers, which function as selective sorbents in solid-phase extraction procedures, particularly for ergot alkaloids (Lenain et al., 2012).

  • It's been applied in biosensor development, where molecularly imprinted polymers with metergoline recognition elements were used in affinity sensors for detecting low-molecular-weight organic compounds in natural waters (Lenain et al., 2015).

  • Metergoline’s polymorphs have been investigated using solid-state NMR measurements, aiding in the understanding of drug formulation polymorphism (Czernek, Urbanová, & Brus, 2018).

properties

IUPAC Name

benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJKEUHNJHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860212
Record name Benzyl [(1,6-dimethylergolin-8-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metergoline phenylmethyl ester
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